

Application of (S)-Tetrahydrofuran-3-carboxylic Acid in Medicinal Chemistry: A Detailed Overview

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Compound of Interest

Compound Name: (S)-Tetrahydrofuran-3-carboxylic acid

Cat. No.: B573536

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(S)-Tetrahydrofuran-3-carboxylic acid is a valuable chiral building block in medicinal chemistry, prized for its stereochemically defined structure that serves as a versatile scaffold in the design of novel therapeutic agents. Its derivatives, particularly (S)-3-hydroxytetrahydrofuran, are crucial intermediates in the synthesis of several clinically significant drugs, most notably in the field of antiviral therapy. The tetrahydrofuran (THF) motif, often derived from this carboxylic acid, is incorporated into drug molecules to enhance binding affinity to biological targets, improve pharmacokinetic properties, and introduce specific three-dimensional conformations that are critical for pharmacological activity.

One of the most prominent applications of this scaffold is in the development of HIV-1 protease inhibitors. The (S)-tetrahydrofuryl urethane moiety has been identified as a "potency-enhancing" ligand that can establish crucial hydrogen bonding and van der Waals interactions with the backbone of the HIV-1 protease active site.^[1] This interaction is a key strategy to combat drug resistance, as mutations in the active site are less likely to disrupt binding to the conserved backbone structure. A prime example of a drug synthesized using a derivative of **(S)-Tetrahydrofuran-3-carboxylic acid** is Amprenavir, an FDA-approved HIV-1 protease inhibitor.^[2]

Quantitative Data on a Key Derivative: Amprenavir

The following table summarizes the biological activity of Amprenavir, a testament to the successful application of the (S)-tetrahydrofuran scaffold in drug design.

Compound	Target	Ki (nM)	IC50 (nM)	Antiviral Activity (Cell Line)
Amprenavir	HIV-1 Protease	0.6	8 - 23	MT-4 cells

Note: Ki (inhibition constant) and IC50 (half-maximal inhibitory concentration) values can vary depending on the specific assay conditions. The IC50 range reflects values from different studies.

Experimental Protocols

Detailed methodologies for the synthesis of a key intermediate for HIV protease inhibitors starting from a derivative of **(S)-Tetrahydrofuran-3-carboxylic acid** and the subsequent biological evaluation are provided below.

Synthesis of (3S)-Tetrahydrofuran-3-yl N-succinimidyl carbonate (A key intermediate for Amprenavir)

This protocol describes the activation of (S)-3-hydroxytetrahydrofuran, a direct derivative of **(S)-Tetrahydrofuran-3-carboxylic acid**, to form a reactive intermediate for coupling with the core of the protease inhibitor.

Materials:

- (S)-3-hydroxytetrahydrofuran
- N,N'-Disuccinimidyl carbonate (DSC)
- Triethylamine (Et₃N)
- Dichloromethane (CH₂Cl₂)
- Ethyl acetate (EtOAc)

- Hexane
- Silica gel for column chromatography

Procedure:

- Dissolve (S)-3-hydroxytetrahydrofuran (1.0 eq) in anhydrous dichloromethane.
- Add N,N'-Disuccinimidyl carbonate (1.1 eq) to the solution.
- Cool the mixture to 0 °C in an ice bath.
- Slowly add triethylamine (1.2 eq) dropwise to the reaction mixture.
- Allow the reaction to warm to room temperature and stir for 12-16 hours.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, quench the reaction with water and extract the product with dichloromethane.
- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by silica gel column chromatography using an ethyl acetate/hexane gradient to yield (3S)-Tetrahydrofuran-3-yl N-succinimidyl carbonate as a white solid.[3]

HIV-1 Protease Inhibition Assay (Fluorometric)

This protocol outlines a common method to evaluate the inhibitory activity of compounds against HIV-1 protease.

Materials:

- Recombinant HIV-1 Protease
- Fluorogenic HIV-1 Protease substrate

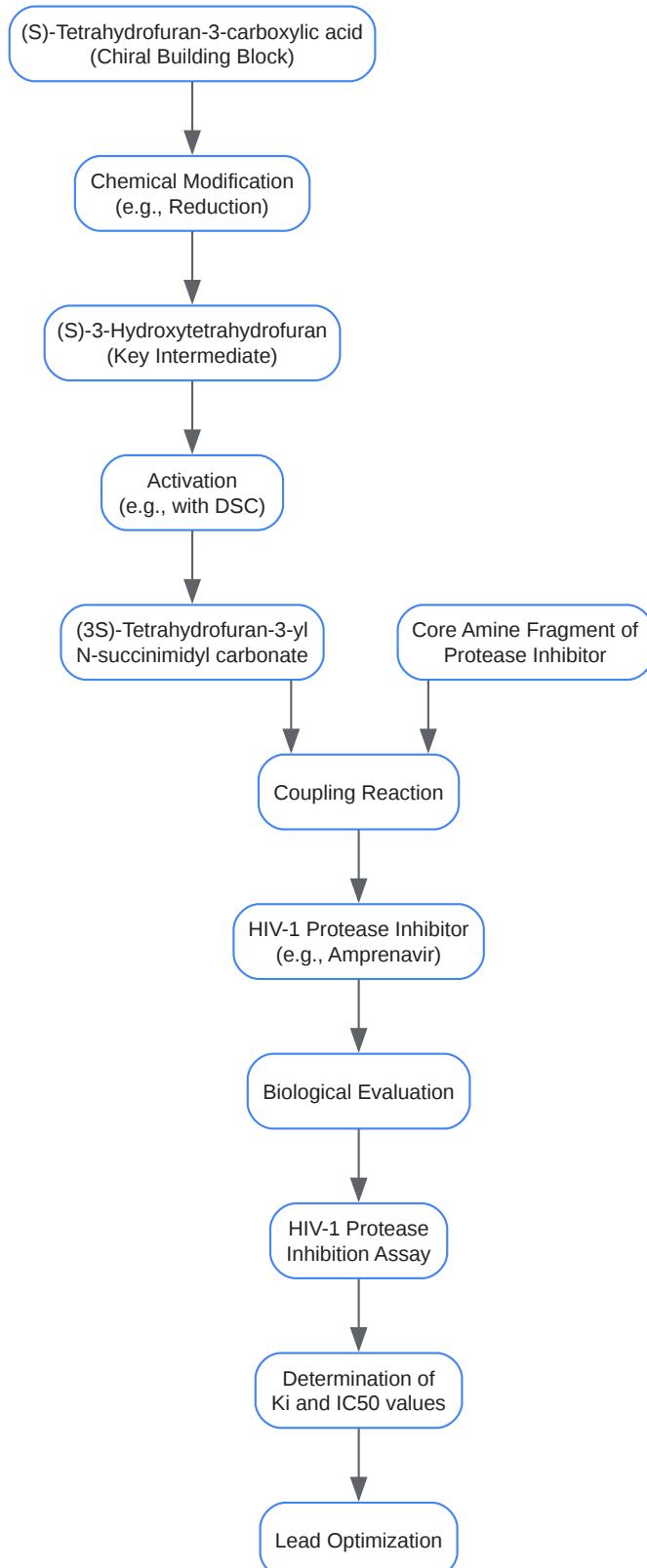
- Assay Buffer (e.g., 50 mM sodium acetate, 100 mM NaCl, 1 mM EDTA, 1 mM DTT, 10% glycerol, pH 4.7)
- Test compound (e.g., Amprenavir) dissolved in DMSO
- 96-well black microplate
- Fluorescence microplate reader

Procedure:

- Prepare serial dilutions of the test compound in the assay buffer. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1-2%.
- In a 96-well black microplate, add 2 μ L of each test compound dilution. Include a positive control (a known HIV-1 protease inhibitor) and a negative control (DMSO vehicle).
- Add 88 μ L of the HIV-1 protease solution (pre-diluted in assay buffer to the desired concentration) to each well.
- Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
- Initiate the enzymatic reaction by adding 10 μ L of the fluorogenic substrate solution to each well.
- Immediately place the plate in a fluorescence microplate reader and monitor the increase in fluorescence intensity over time (kinetic mode) at the appropriate excitation and emission wavelengths for the specific substrate used.
- The rate of reaction is determined from the linear portion of the fluorescence versus time plot.
- Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
- Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[\[4\]](#)

Visualizations

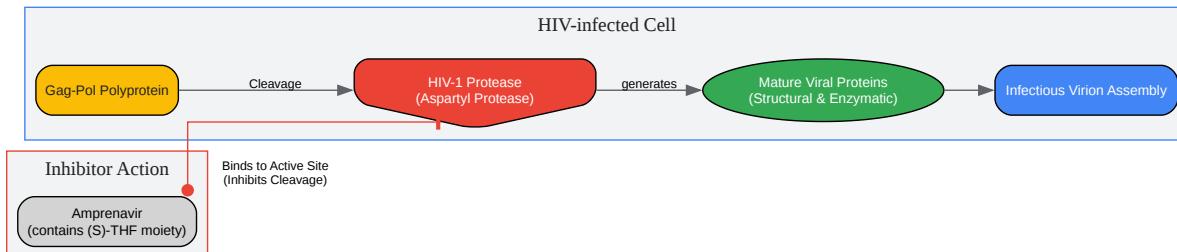
Logical Workflow for the Application of (S)-Tetrahydrofuran-3-carboxylic Acid in HIV Drug Discovery



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Caption: Workflow from chiral building block to drug candidate evaluation.

Mechanism of Action: Inhibition of HIV-1 Protease



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Caption: Inhibition of HIV-1 protease by Amprenavir prevents viral maturation.

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